molecular formula C10H9F3O4S B12583272 Methanesulfonic acid, trifluoro-, 2-(1-oxopropyl)phenyl ester CAS No. 646522-74-9

Methanesulfonic acid, trifluoro-, 2-(1-oxopropyl)phenyl ester

Cat. No.: B12583272
CAS No.: 646522-74-9
M. Wt: 282.24 g/mol
InChI Key: ZGLRFEATIYLONZ-UHFFFAOYSA-N
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Description

This compound belongs to a class of highly reactive electrophilic agents widely utilized in organic synthesis, particularly as arylating agents or precursors for generating arynes via fluoride-induced desilylation . The trifluoromethanesulfonyl (Tf) group is a strong electron-withdrawing moiety, enhancing the leaving group ability of the ester, which is critical in cross-coupling reactions such as Suzuki-Miyaura or Buchwald-Hartwig aminations .

Properties

CAS No.

646522-74-9

Molecular Formula

C10H9F3O4S

Molecular Weight

282.24 g/mol

IUPAC Name

(2-propanoylphenyl) trifluoromethanesulfonate

InChI

InChI=1S/C10H9F3O4S/c1-2-8(14)7-5-3-4-6-9(7)17-18(15,16)10(11,12)13/h3-6H,2H2,1H3

InChI Key

ZGLRFEATIYLONZ-UHFFFAOYSA-N

Canonical SMILES

CCC(=O)C1=CC=CC=C1OS(=O)(=O)C(F)(F)F

Origin of Product

United States

Preparation Methods

Direct Esterification

One common method for synthesizing methanesulfonic acid esters involves direct esterification of methanesulfonic acid with alcohols or phenols under acidic conditions. This method typically requires the following steps:

  • Reagents : Methanesulfonic acid and the corresponding alcohol or phenol.

  • Conditions : The reaction is often conducted in the presence of a catalytic amount of sulfuric acid at elevated temperatures (e.g., 60-80 °C).

  • Yield : This method can yield high purity esters but may require purification steps to remove unreacted starting materials.

Sulfonyl Chloride Route

Another effective preparation method involves the use of methanesulfonyl chloride, which can be reacted with alcohols or phenols to form the desired ester:

  • Reagents : Methanesulfonyl chloride and the appropriate alcohol or phenol.

  • Conditions : The reaction is typically carried out under an inert atmosphere (e.g., nitrogen) at low temperatures (0-5 °C) to control the exothermic nature of the reaction.

  • Yield : This method often results in high yields due to the reactivity of sulfonyl chlorides.

Friedel-Crafts Acylation

Friedel-Crafts acylation can also be employed to synthesize methanesulfonic acid esters by reacting aromatic compounds with acyl chlorides:

  • Reagents : An aromatic compound (e.g., 2-(1-oxopropyl)phenol) and methanesulfonyl chloride in the presence of a Lewis acid catalyst (e.g., aluminum chloride).

  • Conditions : The reaction is generally performed at low temperatures and requires careful control to prevent polysubstitution.

  • Yield : This method can provide good yields but may require extensive purification due to side reactions.

The following table summarizes key aspects of the different preparation methods for methanesulfonic acid, trifluoro-, 2-(1-oxopropyl)phenyl ester:

Method Reagents Conditions Yield (%) Purification Required
Direct Esterification Methanesulfonic acid + Alcohol Acid catalyst, elevated T High Yes
Sulfonyl Chloride Route Methanesulfonyl chloride + Alcohol Inert atmosphere, low T High Minimal
Friedel-Crafts Acylation Aromatic compound + Acyl chloride Low T, Lewis acid catalyst Moderate Yes

Recent studies have highlighted several factors influencing the efficiency and yield of these synthesis methods:

  • Temperature Control : Maintaining optimal temperatures is crucial to prevent side reactions and ensure high yields.

  • Catalyst Selection : The choice of catalyst can significantly affect reaction rates and selectivity.

  • Purity Requirements : For applications requiring high purity, additional purification steps such as distillation or recrystallization may be necessary.

Chemical Reactions Analysis

Types of Reactions: Methanesulfonic acid, trifluoro-, 2-(1-oxopropyl)phenyl ester undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed: The major products formed from these reactions include sulfonic acids, alcohols, and substituted esters, depending on the reaction conditions and reagents used .

Scientific Research Applications

Organic Synthesis

The compound serves as an important reagent in organic synthesis due to its ability to act as a strong electrophile.

  • Arylating Agent : It is utilized as an arylating agent for the asymmetric α-arylation of ketones, which is catalyzed by palladium-based catalysts. This application is crucial in synthesizing complex organic molecules with high stereochemical control .

Electrochemical Applications

Methanesulfonic acid derivatives are increasingly being used in electrochemical applications due to their high conductivity and stability.

  • Electrolytes in Batteries : The compound has been explored as a component of electrolytes in redox flow batteries (RFBs). Its properties allow for improved performance compared to traditional electrolytes based on fluoroboric or fluorosilicic acids .

Photolithography

In the field of photolithography, methanesulfonic acid derivatives are employed as photoacid generators (PAGs). These compounds are critical in the production of photoresists used for microfabrication processes.

  • Photoresist Applications : The compound's ability to generate strong acids upon exposure to light makes it suitable for fine patterning in semiconductor manufacturing .

Use in Biodiesel Production

A notable application of methanesulfonic acid is in biodiesel production where it acts as a catalyst for transesterification reactions.

  • Efficiency : Studies have shown that using methanesulfonic acid results in higher yields of biodiesel compared to traditional catalysts like sodium hydroxide due to its non-hygroscopic nature and ability to catalyze reactions under mild conditions .

Metal Recovery Processes

The compound is also being investigated for its role in extractive metallurgy, particularly in metal recovery processes.

  • Circular Hydrometallurgy : Research indicates that methanesulfonic acid can enhance the leaching efficiency of metals from ores, contributing to more sustainable practices in mining and metal recycling .

Data Tables

Application AreaSpecific Use CaseBenefits
Organic SynthesisArylating agent for ketonesHigh selectivity and yield
ElectrochemistryElectrolyte in redox flow batteriesEnhanced conductivity and stability
PhotolithographyPhotoacid generatorImproved resolution in microfabrication
Biodiesel ProductionCatalyst for transesterificationHigher yields and milder reaction conditions
Metal RecoveryLeaching agent in hydrometallurgyIncreased efficiency and sustainability

Mechanism of Action

The mechanism of action of methanesulfonic acid, trifluoro-, 2-(1-oxopropyl)phenyl ester involves its ability to act as an acylating agent. The trifluoromethanesulfonic acid group enhances the compound’s reactivity, allowing it to participate in various acylation reactions. The molecular targets and pathways involved include the activation of carbonyl groups and the formation of ester bonds .

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Functional Analogues

The following table compares key structural and functional analogs of trifluoromethanesulfonate esters:

Compound Name (CAS) Molecular Formula Molecular Weight Substituent(s) Key Properties/Applications References
Phenyl triflate (17763-67-6) C₇H₅F₃O₃S 226.17 Phenyl Standard aryl triflate; used in SNAr reactions
2-Methylphenyl triflate (66107-34-4) C₈H₇F₃O₃S 240.18 2-Methylphenyl Enhanced steric hindrance; slower hydrolysis
4-Hydroxyphenyl triflate (65109-80-0) C₇H₅F₃O₄S 242.16 4-Hydroxyphenyl Polar substituent; amenable to further derivatization
2-(Trimethylsilyl)phenyl triflate (88284-48-4) C₁₀H₁₃F₃O₃SSi 322.35 2-(Trimethylsilyl)phenyl Aryne precursor via desilylation
4,5-Dimethoxy-2-(trimethylsilyl)phenyl triflate (866252-52-0) C₁₃H₁₇F₃O₅SSi 390.40 4,5-Dimethoxy-2-(trimethylsilyl)phenyl Electron-rich aryne generation; regioselective couplings
Target compound (hypothetical) C₁₀H₉F₃O₄S 282.23 2-(1-Oxopropyl)phenyl Propionyl group may enhance electrophilicity and steric effects N/A

Stability and Handling

Trifluoromethanesulfonate esters are generally moisture-sensitive and require anhydrous storage. Compounds with bulky substituents (e.g., 2-methylphenyl or 2-(1-oxopropyl)phenyl) exhibit improved stability against hydrolysis compared to phenyl triflate . However, the 1-oxopropyl group’s polarity may increase solubility in polar aprotic solvents (e.g., DMF or DMSO), facilitating reactions under homogeneous conditions.

Biological Activity

Methanesulfonic acid, trifluoro-, 2-(1-oxopropyl)phenyl ester (CAS No. 646522-74-9) is a specialized chemical compound notable for its complex structure and significant biological activity. The compound features a trifluoromethanesulfonic acid moiety, which contributes to its strong acidic properties, and a phenyl group substituted with a propanoyl group. This combination enhances its reactivity and potential applications in various fields, including pharmaceuticals and organic synthesis.

  • Molecular Formula : C11H11F3O4S
  • Molecular Weight : 296.26 g/mol
  • IUPAC Name : [2-(1-oxopropyl)phenyl] trifluoromethanesulfonate

The trifluoromethanesulfonic acid component plays a crucial role in the compound's reactivity, making it particularly valuable in chemical syntheses.

Biological Activity Overview

Research indicates that compounds containing trifluoromethyl and sulfonyl groups exhibit diverse biological activities, including antibacterial and anticancer properties. The unique structural features of this compound suggest potential in these areas.

Antibacterial Activity

A study on related compounds with sulfonyl groups demonstrated significant antibacterial properties. For instance, derivatives with similar functional groups showed minimum inhibitory concentrations (MICs) against various bacterial strains:

CompoundMIC (µg/mL)Bacterial Strain
Compound 84.88Bacillus mycoides
Compound 75.00Escherichia coli
Compound 96.00Candida albicans

These findings suggest that this compound may possess comparable antibacterial activity due to its structural similarities to these effective derivatives .

Anticancer Activity

In vitro studies have also highlighted the anticancer potential of related compounds. For example, several urea derivatives exhibited IC50 values against human cancer cell lines that were lower than those of established chemotherapeutics like Doxorubicin:

CompoundIC50 (µM)Cancer Cell Line
Compound 744.4PACA2
Compound 822.4PACA2
Doxorubicin52.1PACA2

The presence of the trifluoromethyl group was found to enhance binding interactions with target proteins involved in cancer progression .

The biological activity of this compound is likely influenced by its ability to interact with cellular targets through multipolar interactions facilitated by the trifluoromethyl substituent. Such interactions can enhance the potency of the compound by stabilizing binding to proteins involved in critical cellular processes.

Case Studies

  • Antibacterial Efficacy : A comparative study on related sulfonamide compounds indicated that the introduction of a trifluoromethyl group significantly improved antibacterial efficacy against resistant strains.
  • Anticancer Screening : Compounds structurally similar to this compound were screened against multiple cancer cell lines, revealing promising results that warrant further investigation into their mechanisms and therapeutic potential.

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